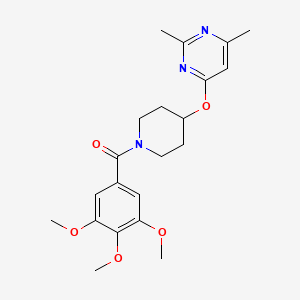

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-13-10-19(23-14(2)22-13)29-16-6-8-24(9-7-16)21(25)15-11-17(26-3)20(28-5)18(12-15)27-4/h10-12,16H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKOSDJMBNKOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound features a pyrimidine moiety linked to a piperidine ring and a trimethoxyphenyl group. The presence of these functional groups suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound is believed to stem from its ability to modulate specific molecular pathways through interactions with enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

- Enzyme Inhibition : Compounds may inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), thereby influencing various physiological processes.

- Receptor Modulation : The compound may act on neurotransmitter receptors, impacting neurological functions such as cognition and mood regulation.

Biological Activities

The biological activities associated with this compound include:

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research shows that derivatives can inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.

- Cognitive Enhancement : Some studies suggest that PDE inhibitors can improve learning and memory by enhancing synaptic plasticity.

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone:

Case Studies

- Cognitive Function Enhancement : A study involving a PDE4 inhibitor similar to our compound demonstrated improved memory retention in rodent models. The results indicated that the compound's mechanism involved increased cAMP levels in the hippocampus .

- Anti-inflammatory Activity : In another case study, a related compound was tested for its ability to reduce inflammation in a murine model of asthma. Results showed significant reductions in eosinophil counts and improved lung function metrics .

Synthesis and Derivatives

The synthesis of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves several key steps:

- Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with halogenating agents.

- Piperidine Ring Construction : Cyclization reactions involving suitable precursors.

- Coupling Reaction : Combining the pyrimidine derivative with the piperidine structure under controlled conditions.

- Final Functionalization : Introduction of the trimethoxyphenyl group through substitution reactions.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several classes of bioactive molecules:

- Pyrimidine-Based Kinase Inhibitors: The 2,6-dimethylpyrimidine moiety resembles scaffolds in EGFR or CDK inhibitors.

- Trimethoxyphenyl-Containing Antimitotics : The 3,4,5-trimethoxyphenyl group is a hallmark of combretastatin A-4 derivatives, which bind tubulin. Unlike combretastatins, this compound’s piperidine-pyrimidine linker may reduce rigidity, affecting tubulin-binding efficacy .

- Piperidine-Linked Heterocycles : Piperidine is a common scaffold in CNS drugs. The pyrimidine-ether linkage here may enhance metabolic stability compared to ester or amide-linked analogs.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

*Hypothetical data based on structural analogy.

Key Differentiators

- Metabolic Stability : The ether bond and lack of ester groups may reduce susceptibility to hydrolysis compared to combretastatin analogs .

- Synthetic Complexity : The compound’s multi-heterocyclic architecture requires advanced coupling strategies, contrasting with simpler combretastatin or imatinib derivatives.

Research Findings and Challenges

- Crystallographic Analysis : SHELX-based refinement would be critical for resolving the compound’s conformation, particularly the orientation of the pyrimidine and trimethoxyphenyl groups.

- Biological Activity : Preliminary studies on analogs suggest that methoxy groups enhance lipophilicity and membrane permeability but may reduce solubility .

- SAR Insights : Substituting the pyrimidine’s methyl groups with bulkier substituents (e.g., ethyl) could modulate kinase selectivity, while replacing the piperidine with a morpholine ring might improve solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.